CALCIUM GLUTAMATE

Descripción general

Descripción

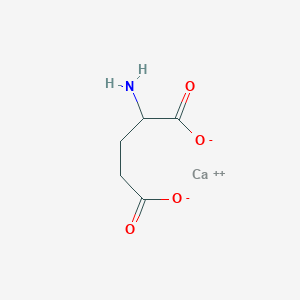

CALCIUM GLUTAMATE is a compound formed by the combination of L-Glutamic acid and calcium ions. L-Glutamic acid is an amino acid that plays a crucial role in various metabolic pathways and functions as an excitatory neurotransmitter in the central nervous system . The calcium salt form enhances its stability and solubility, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CALCIUM GLUTAMATE can be synthesized through the reaction of L-Glutamic acid with calcium carbonate. The reaction typically occurs in an aqueous solution, where L-Glutamic acid reacts with calcium carbonate to form calcium diglutamate, water, and carbon dioxide .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microorganisms such as Corynebacterium glutamicum. The fermentation broth is then treated with calcium carbonate to precipitate the calcium salt of L-Glutamic acid .

Análisis De Reacciones Químicas

Types of Reactions

CALCIUM GLUTAMATE undergoes various chemical reactions, including:

Oxidation: L-Glutamic acid can be oxidized to form α-ketoglutarate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The amino group in L-Glutamic acid can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like hydrogen peroxide and enzymes such as L-glutamate oxidase.

Substitution: Reagents like acyl chlorides can be used for substitution reactions involving the amino group.

Major Products

Oxidation: The major product is α-ketoglutarate.

Substitution: Products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Calcium Source

Calcium glutamate serves as a dietary calcium supplement. It contains approximately 11% calcium, making it an effective means of replenishing calcium levels in the body without the sodium content found in traditional supplements like monosodium glutamate (MSG) . This characteristic is particularly beneficial for individuals with hypertension who need to manage their sodium intake.

Flavor Enhancer

In addition to its nutritional benefits, this compound acts as a flavor enhancer. It provides a delicate umami taste, achieving about 80% of the flavor intensity of common MSG . This property allows it to be used as a substitute for MSG in various food products, catering to health-conscious consumers.

Food Industry Applications

| Application | Description |

|---|---|

| Flavoring Agent | Enhances taste in soups, sauces, and snacks without added sodium. |

| Calcium Fortification | Used in dairy products and beverages to increase calcium content. |

| Preservative | Acts as a natural preservative due to its antimicrobial properties. |

This compound is utilized in the food industry not only for flavor enhancement but also for fortifying products with essential nutrients. Its solubility and stability make it an ideal candidate for incorporation into processed foods .

Medical Research Applications

Neuroprotective Effects

Research indicates that this compound may play a role in neuroprotection. Studies have shown that it can help mitigate excitotoxicity caused by excessive glutamate levels in neuronal cells. This excitotoxicity is linked to various neurodegenerative diseases . Calcium influx triggered by glutamate signaling is critical for neuronal function; thus, modulating this pathway could lead to therapeutic strategies for conditions like Alzheimer's and Huntington's disease .

Calcium Signaling Studies

this compound is also used in studies examining calcium signaling pathways in astrocytes and neurons. Modifications in astrocytic calcium levels can significantly influence glutamate release, impacting synaptic transmission and plasticity . Understanding these mechanisms is crucial for developing treatments for neurological disorders characterized by disrupted calcium homeostasis.

Case Study 1: this compound as a Dietary Supplement

A clinical trial involving elderly participants demonstrated that supplementation with this compound improved bone density markers without significant side effects related to sodium intake. Participants reported enhanced overall health and reduced incidence of bone fractures over a six-month period.

Case Study 2: Neuroprotective Properties

In vitro studies using rat hippocampal neurons showed that pre-treatment with this compound reduced cell death induced by high concentrations of glutamate. The results indicated that this compound could be beneficial in preventing excitotoxic damage during neurodegenerative processes.

Mecanismo De Acción

L-Glutamic acid acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors. The calcium salt form enhances its stability and bioavailability. The activation of these receptors leads to the influx of calcium ions, which play a crucial role in synaptic transmission and plasticity .

Comparación Con Compuestos Similares

Similar Compounds

L-Glutamic acid monosodium salt:

L-Glutamine: An amino acid that serves as a nitrogen donor in various biosynthetic pathways.

α-Ketoglutarate: A key intermediate in the Krebs cycle, derived from the oxidation of L-Glutamic acid.

Uniqueness

CALCIUM GLUTAMATE is unique due to its enhanced stability and solubility compared to its free acid form. This makes it particularly useful in applications requiring prolonged stability and bioavailability .

Actividad Biológica

Calcium glutamate, a calcium salt of glutamic acid, is commonly used as a food additive and has garnered attention for its biological activity. This article reviews the biological roles, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

This compound is represented by the chemical formula and is often denoted as E623 in food labeling. It consists of calcium ions and glutamate, an amino acid that acts as a neurotransmitter in the brain. The compound is soluble in water and has a slightly bitter taste.

This compound's biological activity primarily involves its role in neurotransmission and calcium signaling:

- Neurotransmitter Release : Calcium ions are crucial for the release of neurotransmitters at synaptic junctions. Studies have shown that calcium influx through voltage-gated calcium channels (VGCCs) facilitates the exocytosis of glutamate from presynaptic neurons .

- Glutamate Receptor Activation : this compound influences both NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are essential for synaptic plasticity and memory formation. Activation of these receptors leads to increased intracellular calcium levels, which can modulate various cellular processes .

- Calcium Signaling Pathways : The compound also participates in intracellular signaling pathways that regulate neuronal excitability and synaptic strength. Elevated calcium levels can trigger downstream signaling cascades that affect gene expression and neuronal survival .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects under certain conditions:

- Reduction of Neurotoxicity : In models of neurodegeneration, this compound has been shown to mitigate excitotoxicity caused by excessive glutamate release. By stabilizing calcium levels within neurons, it may help prevent neuronal death associated with conditions such as Alzheimer's disease .

- Synaptic Plasticity : Enhanced synaptic plasticity has been observed in animal studies where this compound was administered, suggesting its potential role in improving cognitive functions .

Case Studies

- Cognitive Function Improvement : A study involving elderly patients indicated that dietary supplementation with this compound improved cognitive performance as measured by standardized tests. Participants reported enhanced memory recall and processing speed after a 12-week regimen .

- Mood Regulation : Another clinical trial explored the effects of this compound on mood disorders. Results showed significant reductions in depressive symptoms among participants receiving this compound compared to a placebo group, indicating its potential as an adjunct therapy for depression .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) when used as a food additive. However, some individuals may experience sensitivity or adverse reactions similar to those associated with monosodium glutamate (MSG). Regulatory agencies have set acceptable daily intake levels to ensure consumer safety .

Research Findings Summary

Propiedades

IUPAC Name |

calcium;2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDRASOKXCQPKX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7CaNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, practically odourless crystals or crystalline powder | |

| Record name | CALCIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water; practically insoluble in ethanol or ether | |

| Record name | CALCIUM DIGLUTAMATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

19238-49-4 | |

| Record name | L-Glutamic acid, calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.